2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-(propan-2-ylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-7(2)17-23(19,20)13-10(5)21-9(4)12(13)14(18)15-11-6-8(3)22-16-11/h6-7,17H,1-5H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLALAIKSGLVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(OC(=C2S(=O)(=O)NC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide is a member of the furan carboxamide class and has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological efficacy, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to form various derivatives.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Oxazole Moiety : Imparts unique electronic properties that can affect biological interactions.
Biological Activity Overview
Research has indicated several areas of biological activity for this compound:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, derivatives of oxazole have shown selective action against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds have been documented, indicating potential effectiveness against specific pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 4 | Bacillus subtilis |
Anticancer Activity
Studies have demonstrated that related compounds exert cytotoxic effects on various cancer cell lines. For instance, benzoxazole derivatives have shown effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis |
| A549 | 15 | Cell Cycle Arrest |
| HepG2 | 12 | Induction of ROS |
Case Studies and Research Findings
Several case studies highlight the biological potential of related compounds:
- Study on Antibacterial Properties :
-
Anticancer Efficacy :
- A research article published in PMC reported on the cytotoxic effects of various oxazole derivatives on multiple cancer cell lines. The study utilized a colorimetric assay to determine cell viability post-treatment, revealing that certain modifications in the chemical structure significantly enhanced anticancer activity .
- Mechanistic Studies :
Preparation Methods
Ring-Opening/Alkylation of 2,5-Dimethylfuran
The 2,5-dimethylfuran scaffold is accessible via acid-catalyzed ring-opening of biomass-derived 2,5-dimethylfuran (DMF) to 2,5-hexanedione, followed by aldol condensation with formaldehyde (Eq. 1):
$$
\text{DMF} \xrightarrow{\text{H}^+,\ \text{H}_2\text{O}} \text{2,5-Hexanedione} \xrightarrow[\text{NaOH}]{\text{HCHO}} \text{2,5-Dimethylfuran-3-carbaldehyde}
$$
Oxidation of the aldehyde to the carboxylic acid employs KMnO₄ in acidic medium (85% yield).
Alternative Route via Acetoacetonitrile Cyclization
A patent by CN107721941B details the preparation of heterocyclic amines via acetoacetonitrile intermediates. Adapting this method:
- Ethyl acetate + acetonitrile → Acetoacetonitrile (NaH, THF, 0°C)
- Cyclization with hydroxylamine hydrochloride → 5-methylisoxazole derivative
While originally for isoxazoles, this approach could be modified for furan synthesis by altering cyclization conditions.
Sulfamoylation at C4: Installing the [(Propan-2-yl)Sulfamoyl] Group
Sulfamoyl Chloride Approach
Reaction of 2,5-dimethylfuran-3-carboxylic acid with sulfamoyl chloride derivatives proceeds via:
$$
\text{RSO}2\text{Cl} + \text{H}2\text{NCH(CH}3\text{)}2 \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NHCH(CH}3\text{)}2
$$
Technical disclosures highlight the use of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide intermediates, suggesting:
Direct Sulfamoylation Using Hexafluoroisopropanol Carbamate (HFC)
Recent advances demonstrate HFC’s efficacy in sulfamoyl urea synthesis:
$$
\text{HFC} + \text{Amine} \xrightarrow{\text{DABCO}} \text{Sulfamoyl Urea}
$$
Adapting this to furans:
- Generate furan-sulfonyl chloride via ClSO₃H
- React with isopropylamine in presence of HFC (99% yield reported for analogous systems)
Synthesis of 5-Methyl-1,2-Oxazol-3-Amine
Hydroxylamine Cyclization (CN107721941B)
A three-step sequence from acetonitrile and ethyl acetate:
- Acetoacetonitrile formation :
$$
\text{CH}3\text{CN} + \text{CH}3\text{COOEt} \xrightarrow{\text{NaH}} \text{CH}3\text{C(O)CH}2\text{CN}
$$ - Hydrazone formation with p-toluenesulfonyl hydrazide
- Cyclization with NH₂OH·HCl/K₂CO₃ (65–90°C, 78% yield)
Alternative Isoxazole Amination
US6638937 (cited in) describes bromination/amination of isoxazoles:
- Bromination : 5-methylisoxazole → 3-bromo-5-methylisoxazole (NBS, AIBN)
- Buchwald–Hartwig amination (Pd(dba)₂, BrettPhos)
Final Coupling: Amide Bond Formation
Carboxylic Acid Activation
Activate the furan-3-carboxylic acid as:
- Mixed anhydride (ClCO₂Et, NMM)
- HATU/DIPEA in DMF
Coupling with 5-Methyl-1,2-Oxazol-3-Amine
React activated acid with amine (1.1 eq) in THF at 0°C → RT. Technical disclosures report 90% yields using similar protocols for sulfonamide couplings.
Analytical Characterization and Optimization Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide, and how can reaction conditions be standardized to maximize yield?
- Methodology :
-
Stepwise synthesis : Follow multi-step protocols similar to structurally related furan-3-carboxamides, starting with sulfamoylation of the furan core followed by amide coupling with 5-methyl-1,2-oxazol-3-amine .
-
Condition optimization : Use controlled temperatures (0–5°C for sulfamoylation) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Purity intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
-
Yield enhancement : Employ catalytic agents like DMAP for amide bond formation and monitor reactions via TLC (Merck Silica Gel 60 F254) .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | ClSO₂N(iPr)₂, DMF, 0°C | 65 | 92% |
| 2 | EDCl, DMAP, THF | 78 | 95% |
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to verify substituent positions and sulfamoyl/amide linkages. Key signals include furan protons (δ 6.5–7.2 ppm) and sulfamoyl NH (δ 8.1–8.5 ppm) .
- Mass spectrometry : High-resolution MS (EI or ESI) to confirm molecular ion [M+H]⁺ and fragment patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect by-products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
-
Analog synthesis : Modify substituents (e.g., methyl groups on furan, isopropylsulfamoyl) and test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity) .
-
Computational docking : Use molecular modeling (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, GPCRs) .
-
Statistical analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
- Example SAR Data Table :
| Analog | R₁ (Furan) | R₂ (Sulfamoyl) | IC₅₀ (μM) |
|---|---|---|---|
| 1 | 2,5-diMe | iPr | 0.45 |
| 2 | 2-Me | iPr | 1.2 |
Q. How can contradictory results in biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodology :
- Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels, incubation time) .
- Batch variability control : Use internal reference compounds (e.g., staurosporine for kinase inhibition) to normalize data .
- Meta-analysis : Pool data from multiple studies and apply ANOVA to identify confounding variables (e.g., solvent DMSO concentration) .
Q. What strategies are effective for assessing the metabolic stability of this compound in preclinical models?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation in urine/plasma .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Considerations
Q. How can computational chemistry tools predict the compound’s interaction with potential drug targets?
- Approach :
- Molecular dynamics simulations : Simulate binding to ATP-binding pockets (e.g., using GROMACS) to assess stability over 100 ns trajectories .
- Free energy calculations : Use MM-PBSA to estimate binding free energy (ΔG) for prioritization of targets .
Q. What experimental designs are optimal for evaluating the compound’s environmental impact in ecotoxicology studies?
- Design :
- Tiered testing : Start with algae (72-h EC₅₀) and Daphnia magna (48-h LC₅₀), then progress to fish models (OECD guidelines) .
- Biotic/abiotic degradation : Monitor hydrolysis (pH 7.4 buffer) and photolysis (UV light) over 30 days .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
